molecular formula C7H9BrO3 B14865697 2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one

2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one

Cat. No.: B14865697
M. Wt: 221.05 g/mol
InChI Key: HTRBXDNYDBVROX-UHFFFAOYSA-N
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Description

2-Bromo-6,8-dioxaspiro[35]nonan-7-one is a spirocyclic compound characterized by a unique structure that includes a bromine atom and two oxygen atoms within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method includes the bromination of 6,8-dioxaspiro[3.5]nonan-7-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spiro compounds, while oxidation and reduction can lead to different functionalized derivatives .

Mechanism of Action

The mechanism by which 2-Bromo-6,8-dioxaspiro[3.5]nonan-7-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure allow it to engage in unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets depend on the specific application and derivative being studied.

Properties

Molecular Formula

C7H9BrO3

Molecular Weight

221.05 g/mol

IUPAC Name

2-bromo-6,8-dioxaspiro[3.5]nonan-7-one

InChI

InChI=1S/C7H9BrO3/c8-5-1-7(2-5)3-10-6(9)11-4-7/h5H,1-4H2

InChI Key

HTRBXDNYDBVROX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12COC(=O)OC2)Br

Origin of Product

United States

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